molecular formula C15H14ClNO5S B497500 2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid CAS No. 886120-09-8

2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B497500
CAS No.: 886120-09-8
M. Wt: 355.8g/mol
InChI Key: UOLDJHCCHHRPNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid is an organic compound characterized by its complex structure, which includes a benzoic acid core substituted with a sulfonylamino group and a chloromethoxyphenyl moiety

Biochemical Analysis

Biochemical Properties

It is known that benzylic compounds, such as this one, can undergo reactions like free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially influence the interactions of 2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid with enzymes, proteins, and other biomolecules.

Molecular Mechanism

The molecular mechanism of action of this compound is not well established. Benzylic compounds are known to react via SN1 or SN2 pathways, depending on their structure . These reactions could potentially influence the binding interactions of this compound with biomolecules, its ability to inhibit or activate enzymes, and its effects on gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps. One common route starts with the chlorination of 2-methoxy-4-methylphenol to introduce the chlorine atom. This is followed by sulfonylation to attach the sulfonyl group. The final step involves the coupling of the sulfonylated intermediate with 2-aminobenzoic acid under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid, while substitution of the chlorine atom may result in various substituted derivatives.

Scientific Research Applications

2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    Tolfenamic acid: Another benzoic acid derivative with a similar structure, used as an anti-inflammatory drug.

    Sulfasalazine: Contains a sulfonyl group and is used in the treatment of inflammatory bowel disease.

    Glyburide: A sulfonylurea compound used as an antidiabetic medication.

Uniqueness

2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[(5-chloro-2-methoxy-4-methylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO5S/c1-9-7-13(22-2)14(8-11(9)16)23(20,21)17-12-6-4-3-5-10(12)15(18)19/h3-8,17H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLDJHCCHHRPNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=CC=C2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.